Dibenzosuberenone Dibenzosuberenone 5-Dibenzosuberenone can be used in the synthesis of a series of potent antidepressants.
Brand Name: Vulcanchem
CAS No.: 2222-33-5
VCID: VC21336030
InChI: InChI=1S/C15H10O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10H
SMILES: C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O
Molecular Formula: C15H10O
Molecular Weight: 206.24 g/mol

Dibenzosuberenone

CAS No.: 2222-33-5

Cat. No.: VC21336030

Molecular Formula: C15H10O

Molecular Weight: 206.24 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dibenzosuberenone - 2222-33-5

CAS No. 2222-33-5
Molecular Formula C15H10O
Molecular Weight 206.24 g/mol
IUPAC Name tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one
Standard InChI InChI=1S/C15H10O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10H
Standard InChI Key SNVTZAIYUGUKNI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O
Appearance White to Off-White Solid
Melting Point 89-91°C

Chemical Structure and Physical Properties

Dibenzosuberenone, also known as dibenzo[1,2-a:1',2'-e]annulen-11-one, is a tricyclic ketone with the molecular formula C₁₅H₁₀O and a molecular weight of 206.239 g/mol. The compound features two benzene rings fused to a seven-membered ring containing a carbonyl group . The physical appearance of dibenzosuberenone is typically a crystalline solid.

Physical Properties

The comprehensive physical properties of dibenzosuberenone are essential for understanding its behavior in various chemical reactions and applications. Table 1 summarizes the key physical properties of dibenzosuberenone.

PropertyValue
CAS Number2222-33-5
Molecular FormulaC₁₅H₁₀O
Molecular Weight206.239 g/mol
Density1.2±0.1 g/cm³
Boiling Point363.9±22.0 °C at 760 mmHg
Melting Point87-88 °C
Flash Point160.2±17.3 °C

Table 1: Physical properties of dibenzosuberenone .

Structural Characteristics

The molecular structure of dibenzosuberenone is characterized by a carbonyl group attached to the central seven-membered ring, which is fused with two benzene rings in an angular arrangement. This structural arrangement results in a molecule with distinct reactivity patterns, particularly at the carbonyl group and the adjacent positions. The unsaturated bond in the seven-membered ring introduces a level of rigidity and planarity to the molecule, which affects its chemical behavior and potential applications in materials science.

Synthesis Methods

Several synthetic methods have been developed for the preparation of dibenzosuberenone, with varying yields and reaction conditions. These methods typically involve either the dehydrogenation of dibenzosuberone or more complex multistep syntheses.

Microwave-Assisted Catalytic Dehydrogenation

One of the most efficient methods for the synthesis of dibenzosuberenone involves the catalytic dehydrogenation of dibenzosuberone under microwave irradiation. This method offers significant advantages in terms of reaction time and yield compared to conventional heating methods. According to research by Burbiel, this approach can produce high yields after a short reaction time of just 30 minutes .

The reaction scheme is as follows:

Dibenzosuberone (C₁₅H₁₂O) → Dibenzosuberenone (C₁₅H₁₀O) + H₂

This microwave-assisted method represents a significant improvement over traditional dehydrogenation techniques, offering a more efficient and environmentally friendly approach to synthesizing dibenzosuberenone.

Alternative Synthetic Approaches

While the microwave-assisted method works well for unsubstituted dibenzosuberone, it has been found to be ineffective for certain substituted derivatives, such as 2,8-dimethyldibenzosuberone. In these cases, alternative methods have been developed.

One such alternative involves a two-step process:

  • Radical bromination using 2,2'-azo-bis-isobutyronitrile (AIBN)

  • Dehydrohalogenation under basic conditions

This approach has proven effective for synthesizing substituted derivatives of dibenzosuberenone, such as 2,8-dimethyldibenzosuberenone, which cannot be obtained through direct dehydrogenation methods.

Chemical Reactivity

Dibenzosuberenone exhibits rich chemical reactivity, primarily due to its carbonyl functionality and the strained ring system. This reactivity makes it a valuable building block in organic synthesis.

Inverse Electron-Demand Diels-Alder Reactions

One of the most notable reactions of dibenzosuberenone is its participation in inverse electron-demand Diels-Alder cycloaddition reactions with tetrazines. These reactions lead to the formation of novel polycyclic π-conjugated compounds, including dihydropyridazines, pyridazines, and pyrroles .

Applications in Organic Synthesis

Dibenzosuberenone serves as a valuable building block in the synthesis of various organic compounds with potential applications in pharmaceutical and materials science.

Synthesis of Heterocyclic Compounds

The unique reactivity of dibenzosuberenone makes it particularly useful in the synthesis of heterocyclic compounds. Through inverse electron-demand Diels-Alder reactions with tetrazines, dibenzosuberenone can be transformed into a variety of nitrogen-containing heterocycles, including dihydropyridazines and pyridazines .

These heterocyclic compounds are of interest due to their potential biological activities and applications in medicinal chemistry. Additionally, the pyridazine derivatives of dibenzosuberenone can be further converted to pyrroles through reductive treatment with zinc, expanding the synthetic utility of this compound .

Development of Conjugated Materials

Dibenzosuberenone-based compounds have shown promise in the development of conjugated organic materials with interesting optical and electronic properties. For example, triphenylamine-dibenzosuberenone-based conjugated systems have been investigated for their potential applications in photovoltaic devices .

The donor-acceptor-donor (D-A-D) architecture of these conjugated systems, with dibenzosuberenone serving as the acceptor unit, has been shown to result in materials with power conversion efficiencies of up to 2.54% in dye-sensitized solar cell configurations .

Derivatives of Dibenzosuberenone

Several derivatives of dibenzosuberenone have been synthesized and characterized, each with unique properties and potential applications.

Dibenzosuberone Oxime

Dibenzosuberone oxime (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime) is a notable derivative with the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . This compound represents an important modification of the dibenzosuberenone structure, where the carbonyl group has been converted to an oxime functionality.

The physical and chemical properties of dibenzosuberone oxime differ significantly from those of dibenzosuberenone, offering distinct reactivity patterns that can be exploited in various synthetic pathways.

Functionalized Dibenzosuberenones

Various functionalized derivatives of dibenzosuberenone have been developed, including 3,7-bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d]annulen-5-one, which has been synthesized through Suzuki coupling reactions . This particular derivative features triphenylamine moieties attached to the dibenzosuberenone core, resulting in a donor-acceptor-donor (D-A-D) architecture with interesting electronic properties.

The synthesis of this compound involves the reaction of 3,7-dibromo-5H-dibenzo[a,d]annulen-5-one with [4-(diphenylamino)phenyl]boronic acid under Suzuki coupling conditions, yielding the desired product in excellent yield (95%) .

Spectroscopic Characterization

Spectroscopic methods provide valuable insights into the structural features and electronic properties of dibenzosuberenone and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing dibenzosuberenone and its derivatives. For example, the ¹H NMR spectrum of 3,7-bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d]annulen-5-one shows distinct patterns in the aromatic region, reflecting the symmetrical structure of this derivative .

The spectrum features characteristic signals for the aromatic protons, with specific coupling patterns that can be used to confirm the structure. For instance, the aromatic protons adjacent to the carbonyl group typically appear as doublets at around 8.49 ppm due to meta-coupling with neighboring protons .

In the ¹³C NMR spectrum, the carbonyl carbon of dibenzosuberenone derivatives resonates at approximately 193.1 ppm, providing a distinctive marker for these compounds .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Dibenzosuberenone derivatives, particularly those with extended conjugation, exhibit interesting optical properties that can be characterized using UV-Vis spectroscopy. The dihydropyridazine derivatives of dibenzosuberenone, for example, show absorbance and emission at long wavelengths, making them potentially useful as dyes or fluorescent probes .

These spectroscopic properties are influenced by the extent of π-conjugation in the molecule and the presence of electron-donating or electron-withdrawing substituents, allowing for the fine-tuning of optical properties through structural modifications.

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